molecular formula C22H16Cl2N2O B11988282 7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11988282
M. Wt: 395.3 g/mol
InChI Key: SHPRLFUDWZRGQW-UHFFFAOYSA-N
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Description

7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with chlorine atoms at positions 7 and 9, and phenyl groups at positions 2 and 5. Its tricyclic architecture, combining a benzoxazine ring fused with a pyrazole moiety, confers unique electronic and steric properties critical for biological interactions .

Properties

Molecular Formula

C22H16Cl2N2O

Molecular Weight

395.3 g/mol

IUPAC Name

7,9-dichloro-2,5-diphenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H16Cl2N2O/c23-16-11-17-20-13-19(14-7-3-1-4-8-14)25-26(20)22(15-9-5-2-6-10-15)27-21(17)18(24)12-16/h1-12,20,22H,13H2

InChI Key

SHPRLFUDWZRGQW-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which then undergoes cyclization with 2-aminophenol to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s closest analogs differ primarily in substituents at positions 2, 5, 7, and 8. Key examples include:

Compound Name (IUPAC) R<sup>2</sup> R<sup>5</sup> R<sup>7,9</sup> Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Phenyl 4-Fluorophenyl Cl C22H15Cl2FN2O 413.27 Cholinesterase inhibition
7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Phenyl 2-Methoxyphenyl Cl C23H18Cl2N2O2 425.31 Not reported
7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Methoxyphenyl Phenyl Cl C23H18Cl2N2O2 425.31 Not reported
7,9-Dichloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Methoxyphenyl 4-Methoxyphenyl Cl C24H20Cl2N2O3 455.34 Not reported

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl substituent (electron-withdrawing) in may enhance target affinity compared to methoxyphenyl groups (electron-donating), as seen in cholinesterase inhibition studies .
  • Steric Effects: Bulkier substituents (e.g., 2-naphthyl in ) reduce solubility but may improve lipophilicity, impacting membrane permeability.
  • Ring Conformation: X-ray crystallography of a related compound (4-[(5R,10bR)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoic acid) reveals a planar tricyclic core with slight puckering, stabilizing interactions with hydrophobic protein pockets .

Physicochemical Properties

  • Molecular Weight and Solubility: Compounds with methoxy groups (e.g., ) have higher molecular weights (>425 g/mol) and improved aqueous solubility compared to halogenated analogs.
  • Thermal Stability: The tricyclic core confers stability, with melting points exceeding 200°C in crystallized derivatives (e.g., 477 K in ).

Biological Activity

7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound has been explored for its roles in anti-inflammatory and anticancer therapies, primarily through its interactions with specific enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C20H20Cl2N2O2C_{20}H_{20}Cl_{2}N_{2}O_{2} with a molecular weight of approximately 391.3 g/mol. Its structure includes dichloro and diphenyl groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H20Cl2N2O2
Molecular Weight391.3 g/mol
IUPAC Name7,9-dichloro-2-(4-methoxyphenyl)-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
CAS Number303061-45-2

Research indicates that this compound acts primarily as an enzyme inhibitor , particularly targeting cyclooxygenase-2 (COX-2), which is implicated in various inflammatory processes and cancer development. The compound's unique structure allows it to bind effectively to COX-2 and potentially other molecular targets involved in inflammation and tumor progression.

Anti-inflammatory Effects

In vitro studies have demonstrated the compound's ability to inhibit COX-2 activity. For instance:

  • Study Findings : The compound showed significant inhibition of COX-2 with an IC50 value in the low micromolar range.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)12Inhibition of cell proliferation
A549 (Lung)18Cell cycle arrest

These findings suggest that the compound may exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.

Case Study 1: Enzyme Inhibition

In a controlled study assessing enzyme inhibition properties:

  • Objective : To evaluate the inhibitory effect on COX enzymes.
  • Methodology : Enzymatic assays were performed using purified COX enzymes.
  • Results : The compound exhibited selective inhibition for COX-2 over COX-1.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various cancer cell lines:

  • Objective : To determine the cytotoxic effects on human cancer cells.
  • Methodology : MTT assay was employed to measure cell viability.
  • Results : Significant cytotoxicity was observed at concentrations above 10 µM.

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